Glyceryl palmitate has been reported in Perilla frutescens, Trichosanthes tricuspidata, and other organisms with data available.
RN given refers to cpd without isomeric designation
1-Monopalmitin
CAS No.: 68002-70-0
Cat. No.: VC13296868
Molecular Formula: C19H38O4
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68002-70-0 |
|---|---|
| Molecular Formula | C19H38O4 |
| Molecular Weight | 330.5 g/mol |
| IUPAC Name | 2,3-dihydroxypropyl hexadecanoate |
| Standard InChI | InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3 |
| Standard InChI Key | QHZLMUACJMDIAE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Introduction
Chemical Structure and Physicochemical Properties
Glyceryl palmitate (C₁₉H₃₈O₄) is a monoester formed through the esterification of glycerol with palmitic acid, a saturated fatty acid prevalent in plant oils such as palm oil and coconut oil . Its molecular structure comprises a hydrophilic glycerol backbone and a lipophilic palmitic acid chain, enabling it to act as a surfactant and emollient. This amphiphilic nature allows glyceryl palmitate to stabilize oil-water mixtures in cosmetic formulations while enhancing skin hydration .
Structural Characteristics
The compound’s ester bond facilitates its biodegradability and compatibility with biological systems. Its melting point ranges between 50–60°C, and it is sparingly soluble in water but miscible with oils and alcohols . These properties make it suitable for creams, lotions, and ointments, where it contributes to texture and spreadability.
Production Methods
Glyceryl palmitate is synthesized via the esterification of glycerol with palmitic acid under controlled temperature and catalytic conditions. Industrial production typically employs enzymatic or chemical catalysts to optimize yield and purity . Recent advancements in green chemistry have emphasized the use of lipases as biocatalysts, reducing energy consumption and minimizing byproducts .
Industrial Synthesis
The reaction proceeds as follows:
Process parameters such as temperature (60–80°C), pressure (atmospheric), and catalyst type (e.g., sulfuric acid or immobilized lipases) are carefully regulated to achieve >90% conversion efficiency . Post-synthesis purification involves distillation and filtration to remove unreacted substrates.
Applications in Cosmetic Formulations
Glyceryl palmitate is prized in skincare for its dual functionality as an emollient and emulsifier. Its applications span moisturizers, cleansers, and serums, catering to diverse skin types, including sensitive and dry skin .
Moisturizing Mechanisms
By forming an occlusive film on the skin’s surface, glyceryl palmitate reduces transepidermal water loss (TEWL) and improves stratum corneum hydration. Clinical studies suggest that it enhances skin elasticity by up to 20% in formulations containing 2–5% concentration .
Emulsification Performance
In oil-in-water (O/W) emulsions, glyceryl palmitate lowers interfacial tension, preventing phase separation. Its efficacy is comparable to synthetic surfactants like polysorbates but with superior biocompatibility .
Biological and Dermatological Effects
Skin Barrier Enhancement
Glyceryl palmitate reinforces the skin’s lipid matrix by integrating into ceramide-dominated lamellar structures. This integration improves barrier function, mitigating conditions like xerosis and eczema .
Anti-Irritant Properties
The compound’s mildness makes it suitable for reactive skin. In vivo studies report a 30% reduction in erythema and transepidermal water loss in subjects using glyceryl palmitate-containing formulations .
| Compound | Route | LD₅₀ (mg/kg) | Species | Observations | Source |
|---|---|---|---|---|---|
| Glyceryl Stearate | Oral | >5,000 | Rat | No mortality | |
| Glyceryl Laurate | Dermal | >2,000 | Rabbit | Mild irritation |
Data indicate low acute toxicity, with LD₅₀ values exceeding 2,000 mg/kg for dermal and oral exposure .
Repeated Dose Toxicity
A 90-day dietary study in rats exposed to 1,000 mg/kg/day of glyceryl palmitate analogues revealed no adverse effects on organ weight or histopathology .
| Concern Category | Risk Level | Notes |
|---|---|---|
| Cancer | Low | No evidence of carcinogenicity |
| Allergies & Immunotoxicity | Low | Rare sensitization incidents |
| Use Restrictions | Moderate | Avoid in sprays and powders |
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